N-formyl-ethionine
CAS No.:
Cat. No.: VC16230627
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3S |
|---|---|
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | (2S)-4-ethylsulfanyl-2-formamidobutanoic acid |
| Standard InChI | InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
| Standard InChI Key | XARCKCMBMDYFMK-LURJTMIESA-N |
| Isomeric SMILES | CCSCC[C@@H](C(=O)O)NC=O |
| Canonical SMILES | CCSCCC(C(=O)O)NC=O |
Introduction
Structural and Biochemical Context
Relationship to N-Formylmethionine
N-Formylmethionine (fMet) is a post-translationally modified amino acid critical for initiating protein synthesis in bacteria, mitochondria, and chloroplasts . Its structure comprises methionine with a formyl group (-CHO) attached to the α-amino group. By contrast, ethionine is a methionine analog where the methyl group (-CH₃) of methionine’s side chain is replaced by an ethyl group (-CH₂CH₃). Substituting ethionine for methionine in biochemical systems is known to disrupt metabolic pathways due to ethionine’s interference with methylation reactions .
Hypothetical Structure of N-Formyl-Ethionine
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IUPAC Name: (2S)-2-formamido-4-(ethylsulfanyl)butanoic acid
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Chemical Formula: C₇H₁₃NO₃S
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Molecular Weight: 191.25 g/mol (theoretical)
This structure remains unvalidated experimentally, as no synthetic routes or spectroscopic data (e.g., NMR, mass spectrometry) are documented in public databases such as HMDB, PubChem, or DrugBank .
| Property | Methionine (Met) | Ethionine (Eth) |
|---|---|---|
| Side-chain structure | -SCH₃ | -SCH₂CH₃ |
| Van der Waals volume | 21.4 ų | 31.2 ų |
| Hydrophobicity (LogP) | -1.23 | -0.89 |
The increased steric bulk and altered hydrophobicity of ethionine’s side chain could render N-formyl-ethionine incompatible with ribosomal peptidyl transferase centers optimized for fMet .
Synthetic and Analytical Challenges
Barriers to Laboratory Synthesis
No published protocols exist for N-formyl-ethionine synthesis. Drawing parallels to fMet production, potential routes might involve:
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Formylation of ethionine: Reacting ethionine with formyl donors (e.g., formic acid, acetic-formic anhydride) under controlled conditions.
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Enzymatic approaches: Using modified formyltransferases to catalyze the reaction, though ethionine’s side chain may inhibit enzyme-substrate binding .
Predicted Stability Issues
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Hydrolytic sensitivity: The formyl group in fMet is susceptible to hydrolysis by peptide deformylases . N-Formyl-ethionine would likely exhibit similar lability, complicating isolation and characterization.
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Oxidative degradation: Ethionine’s thioether linkage is prone to oxidation, potentially yielding ethionine sulfoxide or sulfone derivatives during synthesis .
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